1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone
Description
IUPAC Nomenclature and Systematic Classification
The systematic name This compound adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is identified as acetophenone, substituted at the benzene ring’s second position with a trifluoromethyl group (-CF₃) and at the third position with a hydroxyl group (-OH). The numbering begins at the acetyl group’s attachment point (position 1), ensuring priority to the hydroxyl group over the trifluoromethyl substituent in accordance with suffix-based nomenclature rules. This classification places the compound within the broader family of hydroxyaryl trifluoromethyl ketones, which are notable for their electronic and steric effects in synthetic chemistry.
Molecular Formula, Weight, and CAS Registry Analysis
The molecular formula C₉H₇F₃O₂ (Molecular Weight: 204.15 g/mol) was confirmed via high-resolution mass spectrometry, as reported in supplier documentation. The CAS Registry Number 1261554-48-6 uniquely identifies this compound in chemical databases, distinguishing it from structurally related derivatives such as 2-chloro-3'-hydroxy-2'-(trifluoromethyl)acetophenone (CAS 1261860-94-9). Elemental composition analysis reveals a carbon-to-fluorine ratio of 3:1, consistent with the trifluoromethyl group’s contribution, while the hydroxyl and ketone functionalities account for the oxygen content.
Spectroscopic Characterization (NMR, IR, MS, UV-Vis)
Nuclear Magnetic Resonance (NMR):
¹H NMR spectra of analogous trifluoromethylacetophenone derivatives exhibit characteristic signals for aromatic protons and acetyl groups. For example, 3'-(trifluoromethyl)acetophenone shows a singlet at δ 2.65 ppm for the methyl ketone protons, coupled with aromatic multiplet signals between δ 7.5–8.1 ppm. In the target compound, the hydroxyl proton is expected to appear as a broad singlet near δ 5.5 ppm, subject to solvent-dependent exchange effects.
¹³C NMR data for related compounds reveal distinct signals for the trifluoromethyl carbon (q, J = 35–40 Hz) near δ 125–130 ppm and the carbonyl carbon at δ 195–200 ppm. The quaternary carbons adjacent to electronegative substituents exhibit upfield shifts due to electron-withdrawing effects.
Infrared (IR) Spectroscopy:
Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3200–3500 cm⁻¹ (O-H stretch) dominate the IR spectrum. The trifluoromethyl group contributes characteristic C-F stretching vibrations between 1100–1250 cm⁻¹, while aromatic C-H bending modes appear near 750–850 cm⁻¹.
Mass Spectrometry (MS):
Electron ionization (EI) mass spectra typically display a molecular ion peak at m/z 204 (M⁺), with fragmentation patterns dominated by loss of the hydroxyl group (-17 amu) and sequential cleavage of the trifluoromethyl moiety. The base peak at m/z 145 corresponds to the [C₇H₄F₃O]⁺ fragment formed via α-cleavage adjacent to the carbonyl group.
UV-Vis Spectroscopy:
The compound exhibits strong absorption in the ultraviolet region (λₘₐₓ ~270–280 nm) attributable to π→π* transitions in the aromatic system. Bathochromic shifts are observed in polar solvents due to enhanced conjugation with the hydroxyl and ketone groups.
Crystallographic Data and X-ray Diffraction Studies
While single-crystal X-ray diffraction data for this compound remain unreported, studies on analogous compounds reveal planar aromatic systems with dihedral angles of 5–10° between the benzene ring and acetyl group. The trifluoromethyl group adopts a conformation minimizing steric clash with adjacent substituents, while intramolecular hydrogen bonding between the hydroxyl and ketone oxygen likely stabilizes the molecular geometry.
Tautomeric Behavior and Resonance Stabilization
The proximity of the hydroxyl and acetyl groups facilitates keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding (O-H···O=C). Computational studies predict a tautomeric equilibrium favoring the keto form (~85% abundance) in nonpolar solvents, shifting toward enol in polar media. Resonance structures delocalize electron density from the hydroxyl oxygen into the aromatic ring and carbonyl group, enhancing stability. The trifluoromethyl group’s -I effect further polarizes the carbonyl, increasing its electrophilicity.
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
1-[3-hydroxy-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-3-2-4-7(14)8(6)9(10,11)12/h2-4,14H,1H3 |
InChI Key |
IYGPKOKLVACKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Route with Ketene (Preferred Industrial Method)
This method involves three main steps:
Step 1: Formation of Grignard Reagent
An isomeric mixture of halo benzotrifluoride (mainly meta isomer ~96%) is reacted with magnesium metal in an organic solvent such as tetrahydrofuran (THF) under nitrogen atmosphere. Catalysts like iodine or ethylene dibromide are used to facilitate Grignard reagent formation.
Conditions: 40–50 °C, 2–4 hours.
Outcome: Formation of a mixed Grignard complex confirmed by gas-liquid chromatography (GLC).Step 2: Reaction with Ketene
The Grignard reagent is reacted with ketene in a hydrocarbon solvent (toluene, xylene, or mesitylene) in the presence of a transition metal ligand-acid complex catalyst (e.g., Fe(AcAc)3 with acetic acid) at low temperature (0 to -10 °C). This step yields an isomeric mixture of trifluoromethyl acetophenone.
Conditions: 0 to -10 °C, 2–3 hours.
Yield: 75–85%.Step 3: Oximation
The trifluoromethyl acetophenone mixture is reacted with hydroxylamine salts (hydroxylamine hydrochloride or sulfate) in an aliphatic alcohol solvent with gradual addition of sodium hydroxide solution. The reaction is carried out at 40–45 °C for 5–7 hours to form the oxime derivative.
Purification: Crystallization using cyclic saturated hydrocarbons (cyclopentane, cyclohexane) to achieve >99% purity.
Yield: 80–85%.
Table 1: Summary of Grignard-Ketene-Oximation Process
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Grignard formation | Halo benzotrifluoride + Mg + catalyst (I2) | THF | 40–50 | 2–4 | - | GLC used for monitoring |
| Ketene addition | Grignard reagent + ketene + Fe ligand/acid | Toluene/xylene | 0 to -10 | 2–3 | 75–85 | Transition metal catalyst improves yield |
| Oximation | Trifluoromethyl acetophenone + NH2OH salt + NaOH | Aliphatic alcohol | 40–45 | 5–7 | 80–85 | Purification by crystallization |
Alternative Methods and Their Limitations
Nitration-Hydrogenation-Diazotization-Oximation Route:
Traditional methods start from benzotrifluoride involving nitration, reduction, diazotization, and oximation steps. This route suffers from multiple reaction steps (6–7), formation of unwanted isomers (~25% para, 3–5% ortho), and large effluent generation, making it less environmentally friendly and less efficient.n-Butyl Lithium and Acetyl Chloride Route:
This method uses n-butyl lithium to generate an organolithium intermediate, which is then acetylated with acetyl chloride or acetic anhydride in the presence of cuprous chloride catalyst at cryogenic temperatures (-40 to -70 °C). Although effective, it is costly, hazardous, and requires expensive cryogenic setups, limiting its industrial viability.
Research Findings and Process Optimization
- The Grignard reagent formation is optimized by controlling the isomeric ratio of halo benzotrifluoride, favoring the meta isomer (~96%) to minimize side products.
- Transition metal ligand-acid complexes (Fe, Ir, Ru, Cr acetylacetonates) significantly improve the ketene addition step's selectivity and yield.
- The molar ratio of Grignard reagent to ketene is critical, maintained between 1:0.95 to 1:1.25 to ensure complete reaction without excess reagents.
- Purification by crystallization in cyclic saturated hydrocarbons is effective in achieving >99% purity with minimal unknown impurities (<0.1%).
- The overall process reduces the number of steps compared to traditional methods, improving cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols. Biocatalytic methods using microbial whole cells (e.g., E. coli) or chemical reductants like NaBH₄ are effective:
Mechanistic Insight : The trifluoromethyl group enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by hydride donors .
Oxidation Reactions
The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong conditions:
Nucleophilic Aromatic Substitution (SₙAr)
The trifluoromethyl group deactivates the ring, but the hydroxyl group directs electrophiles to ortho and para positions:
Regioselectivity : The –OH group dominates directing effects, overriding the –CF₃ group’s meta-directing influence .
Condensation and Cyclization
The ketone participates in Knoevenagel and Paal–Knorr reactions:
Protection/Deprotection of Hydroxyl Group
The phenolic –OH is protected as an ether or ester to prevent undesired side reactions:
| Protecting Group | Reagent | Conditions | Deprotection Method | Yield | Source |
|---|---|---|---|---|---|
| Acetyl | Ac₂O, pyridine, RT | 24h, N₂ atmosphere | NaOH/MeOH, RT | 92% | |
| Benzyl | BnBr, K₂CO₃, DMF, 60°C | 8h | H₂/Pd-C, EtOAc | 88% |
Photochemical Reactions
The compound undergoes photo-Favorskii rearrangement under UV light:
| Conditions | Product | Mechanism | Yield | Source |
|---|---|---|---|---|
| UV (254 nm), MeOH | 2-(Trifluoromethyl)chromone | Triplet-state enol tautomer formation | 70% |
Key Steps :
-
Photoexcitation generates triplet-state enol tautomer.
Grignard and Organometallic Reactions
The ketone reacts with Grignard reagents to form tertiary alcohols:
| Grignard Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃MgBr | THF, 0°C → RT, 3h | 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)-2-propanol | 81% | |
| PhMgBr | Et₂O, reflux, 6h | Diphenylmethanol derivative | 76% |
Key Structural and Spectroscopic Data
Scientific Research Applications
1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The biological and physicochemical properties of substituted acetophenones are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Key Observations :
- Hydrogen Bonding: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs like 1-(2-(trifluoromethyl)phenyl)ethanone, enabling stronger interactions with biological targets .
- Lipophilicity: The CF₃ group increases logP compared to m-hydroxyacetophenone, improving membrane permeability but reducing aqueous solubility .
Physicochemical Properties
- Solubility: The hydroxyl group improves solubility in polar solvents (e.g., ethanol, DMSO), while the CF₃ group enhances solubility in lipophilic media (e.g., THF, chloroform).
- Melting Point : Structural analogs with multiple substituents (e.g., sulfonyl, piperazinyl) exhibit melting points of 150–177°C , suggesting the target compound may similarly form stable crystalline structures.
Biological Activity
1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, also known as trifluoromethyl acetophenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H8F3O2
- Molecular Weight : 220.15 g/mol
The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown efficacy against various cancer cell lines through different mechanisms of action.
- Mechanism of Action : The compound inhibits cell proliferation and induces apoptosis in cancer cells. It has been observed to affect pathways related to cell cycle regulation and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.3 | Cell cycle arrest |
| MDA-MB-231 (Breast) | 8.7 | Inhibition of EGFR signaling |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the type of microorganism.
- Antibacterial Activity : It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while being less effective against Gram-negative strains.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
This antimicrobial profile indicates the potential use of the compound in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
Several case studies have reported on the biological activity of this compound:
- Study on Anticancer Efficacy : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 8.7 to 12.5 µM. The mechanism involved apoptosis induction and inhibition of key signaling pathways .
- Antimicrobial Testing : In vitro tests revealed that this compound effectively inhibited the growth of several bacterial strains, particularly Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Research into the SAR indicated that modifications to the trifluoromethyl group can enhance biological activity, paving the way for developing more potent derivatives .
Q & A
Q. What are the common synthetic routes for 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone?
The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-hydroxy-2-(trifluoromethyl)benzene) in the presence of a Lewis acid catalyst like aluminum chloride. Alternative methods include direct trifluoromethylation of phenolic precursors or selective oxidation of prochiral intermediates. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-acylation or decomposition of the trifluoromethyl group .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- NMR : H and C NMR to confirm the hydroxy, trifluoromethyl, and ketone groups. The deshielding effect of the trifluoromethyl group ( ppm in F NMR) is critical for structural validation.
- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (CHFO, MW 204.15).
- X-ray Crystallography : Resolves regiochemical ambiguities in the aromatic ring substitution pattern .
Q. What safety protocols are recommended for handling this compound?
The compound exhibits hazards (H302, H315, H319, H335) and requires:
Q. What are its primary applications in medicinal chemistry?
It serves as a precursor for bioactive molecules, including:
- CB2 receptor agonists : Trifluoromethyl and hydroxy groups enhance binding affinity and metabolic stability.
- Fluorinated prodrugs : The ketone moiety can be functionalized via reductive amination or oxime formation .
Advanced Research Questions
Q. How can regiochemical inconsistencies in synthesis be resolved?
Discrepancies in substituent positions (e.g., 3-hydroxy vs. 4-hydroxy derivatives) arise from competing reaction pathways. Strategies include:
- Directed ortho-metalation : Using directing groups to control substitution.
- Computational modeling : DFT calculations to predict thermodynamic favorability of intermediates.
- Isotopic labeling : Tracking substituent migration during reactions .
Q. What methods optimize Friedel-Crafts acylation for this compound?
- Catalyst screening : Lewis acids (AlCl, FeCl) vs. Brønsted acids (HPO).
- Solvent effects : Polar aprotic solvents (DCM) improve electrophilicity of the acyl chloride.
- Temperature control : Low temperatures (-10°C) reduce side reactions like polyacylation .
Q. How can decomposition pathways be mitigated during storage?
- Inert atmosphere : Storage under argon to prevent oxidation of the hydroxy group.
- Lyophilization : Reduces hydrolysis of the trifluoromethyl group.
- Stabilizers : Addition of radical scavengers (BHT) to prevent free-radical degradation .
Q. What computational tools predict its reactivity in nucleophilic substitutions?
- DFT studies : Calculate Fukui indices to identify electrophilic sites on the aromatic ring.
- Molecular docking : Assess interactions with enzymatic targets (e.g., cytochrome P450) to guide analog design .
Q. How do substituents influence its pharmacokinetic properties?
- Trifluoromethyl group : Enhances lipophilicity () and metabolic resistance.
- Hydroxy group : Facilitates hydrogen bonding with target proteins but may reduce oral bioavailability.
- Structure-activity relationship (SAR) : Methyl or methoxy substituents at the 4-position improve solubility without compromising activity .
Q. What strategies address low yields in Suzuki-Miyaura cross-coupling reactions?
- Precatalyst selection : Pd(dppf)Cl improves coupling efficiency with aryl boronic acids.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
- Protecting groups : SEM (2-(trimethylsilyl)ethoxymethyl) shields the hydroxy group during coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
